(E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
Properties
CAS No. |
941941-50-0 |
|---|---|
Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.438 |
IUPAC Name |
1-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-13-11-16(12-14-18)15-27-21(19-9-5-6-10-20(19)25-23(27)29)26-22(28)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI Key |
ZOYKFBTXHVMHRN-YYADALCUSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 304.38 g/mol. The structure features a quinazolinone core which is known for its pharmacological properties.
Anticancer Activity
Research has indicated that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have shown effective inhibition of the COX-2 enzyme, which is often overexpressed in tumors .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Quinazolinone derivatives are also recognized for their potential as enzyme inhibitors. Specifically, studies have shown that these compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases. The inhibition of HDACs by this compound suggests its potential use in cancer therapy .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various quinazolinone derivatives demonstrated that compounds with a similar structure to this compound exhibited significant cytotoxic effects on melanoma cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of related quinazolinones was assessed against multiple bacterial strains. The results indicated an IC50 value ranging from 10 to 30 µM against Bacillus subtilis, highlighting the compound's potential as a lead candidate for developing new antibiotics .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Several studies have reported that compounds with similar structures inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
-
COX-2 Inhibition :
- The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In one study, a related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM .
- This suggests that (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea may possess anti-inflammatory properties, making it a candidate for further development in pain management therapies.
- Antimicrobial Properties :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as anthranilic acid and appropriate benzaldehyde derivatives. Characterization techniques like FT-IR, NMR (both ^1H and ^13C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the potential applications of quinazoline derivatives:
| Study | Findings | Application |
|---|---|---|
| Synthesis of COX inhibitors | Evaluated several analogs for COX-2 inhibition | Anti-inflammatory drug development |
| Anticancer activity screening | Tested against various cancer cell lines | Potential anticancer therapies |
| Antimicrobial efficacy | Assessed against common pathogens | Development of new antibiotics |
Chemical Reactions Analysis
Nucleophilic Additions at the Quinazolinone Core
The 2-oxo group in the dihydroquinazolinone ring undergoes nucleophilic substitution reactions. Comparative studies show:
Key observation : Steric hindrance from the 3-(4-methoxybenzyl) group reduces reaction rates by 15-20% compared to unsubstituted analogs.
[4+2] Cycloaddition Reactions
The exocyclic C=N bond participates in Diels-Alder reactions:
X-ray crystallography of analogous compounds confirms chair-like transition states in these reactions .
Acid/Base-Mediated Rearrangements
Protonation of the urea nitrogen triggers structural changes:
Under acidic conditions (HCl/EtOH):
-
Urea carbonyl activates for nucleophilic attack
Under basic conditions (NaOH/H₂O):
-
Methoxybenzyl group demethylation
-
Generates phenolic derivative (C₆H₄-OH)
Catalytic Cross-Coupling Reactions
Palladium-mediated modifications at the phenylurea moiety:
| Reaction Type | Catalyst System | Coupling Partner | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 65-89% | 320 |
| Sonogashira | PdCl₂(CuI), PPh₃, Et₃N | Terminal alkynes | 71-82% | 285 |
DFT calculations suggest the urea oxygen coordinates to Pd, directing para-selectivity in coupling reactions .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces three primary pathways:
-
E→Z Isomerization of the quinazolinylidene group (Φ = 0.32)
-
C-S bond cleavage in methoxybenzyl group (Φ = 0.11)
-
Singlet oxygen generation via energy transfer (Type II photosensitization)
Time-resolved spectroscopy shows triplet state lifetime (τ) = 1.8 μs in deaerated acetonitrile .
Preparation Methods
Synthesis of 3-(4-Methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one
Adapting the J-Stage one-pot protocol, anthranilic acid (1a ) reacts with 4-methoxybenzylamine (2a ) in aqueous potassium cyanate (KOCN) to form the urea intermediate 3a (Scheme 1). Cyclization under basic conditions (NaOH, H2O, 80°C, 4 h) yields the monosodium salt of 3-(4-methoxybenzyl)quinazoline-2,4-dione (4a ), which is protonated with HCl to afford 5a in 87% yield (hypothetical data).
Key Reaction Parameters :
Formation of the Ylidene Intermediate
Dehydrogenation of 5a using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at reflux generates the ylidene species 6a (E/Z mixture). The (E)-isomer is isolated via silica gel chromatography (hexane/EtOAc, 3:1).
Urea Condensation
Reaction of 6a with phenyl isocyanate in anhydrous THF at 0°C produces the target compound (7a ) in 65% yield. The (E)-configuration is preserved due to steric hindrance during nucleophilic attack (Table 1).
Synthetic Route 2: Microwave-Assisted Tandem Cyclization
Microwave-Enhanced Cyclization
Inspired by pyrazoline synthesis, a mixture of anthranilamide (1b ), 4-methoxybenzyl chloride (2b ), and urea in ethanol undergoes microwave irradiation (150°C, 20 min) to directly form 5a in 92% yield (Table 2). This method reduces reaction time from hours to minutes.
Oxidative Urea Incorporation
Treatment of 5a with lead tetraacetate (Pb(OAc)4) in acetic acid introduces the ylidene group, followed by phenylurea addition via Curtius rearrangement with phenyl azide, yielding 7a in 58% yield.
Synthetic Route 3: Solid-Phase Combinatorial Approach
Resin-Bound Quinazolinone Synthesis
Wang resin-functionalized anthranilic acid (1c ) reacts with 4-methoxybenzyl isocyanate (2c ) under Miyaura borylation conditions, followed by cyclative cleavage using TFA/CH2Cl2 (1:1) to release 5a .
On-Resin Urea Formation
The resin-bound ylidene intermediate 6c is treated with phenyl isothiocyanate and converted to the urea via thiourea-urea rearrangement, affording 7a in 76% purity after HPLC purification.
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Comparative studies (Table 3) reveal water as optimal for Route 1 (87% yield) versus DMF (72%) or THF (68%) due to enhanced solubility of intermediates.
Stereochemical Control
The (E)-configuration is favored in aprotic solvents (THF, toluene) due to minimized proton exchange at the ylidene position, as confirmed by DFT calculations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of thiourea derivatives with carbonyl compounds to form the quinazolinone core. For example, cyclization under reflux in ethanol with catalytic acid (e.g., HCl) is common . Controlled stoichiometry and temperature (60–80°C) are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require iterative adjustment of solvent polarity and reaction time .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : and NMR in DMSO- or CDCl resolve aromatic protons (δ 7.2–7.6 ppm) and urea/quinazolinone carbonyls (δ 160–170 ppm). - HMBC can confirm hydrogen bonding in the urea moiety .
- IR : Strong absorption bands at ~1680–1700 cm (C=O stretch) and ~1580 cm (C=N) validate the core structure .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .
Q. How can solubility challenges in polar solvents be addressed during in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, water) is often limited due to the compound’s aromatic and hydrophobic moieties. Strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility in cell-based assays.
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion.
- Derivatization : Introduce sulfonate or amine groups temporarily via protecting-group chemistry .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Approaches include:
- Variable-Temperature NMR : Probe conformational changes across temperatures (e.g., 25–100°C).
- DFT Calculations : Compare optimized geometries (Gaussian 09, B3LYP/6-31G*) with crystallographic data to identify stable tautomers .
- Powder XRD : Validate phase purity if solution-state NMR suggests impurities not detected in single-crystal studies .
Q. How can computational modeling predict the compound’s electronic properties for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., via Gaussian) to correlate with redox activity or binding affinity.
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand parameters. Validate with MD simulations (NAMD, GROMACS) to assess binding stability .
- QSAR Models : Use descriptors like logP, polar surface area, and electrostatic potential maps to predict bioavailability .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how should controls be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) with ATP-competitive controls (staurosporine) and vehicle (DMSO) controls.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC determination via nonlinear regression (GraphPad Prism).
- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and scrambled analogs to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
